(Z)-5-(4-fluorobenzylidene)-4-iminothiazolidin-2-one
Description
Properties
IUPAC Name |
(5Z)-4-amino-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2OS/c11-7-3-1-6(2-4-7)5-8-9(12)13-10(14)15-8/h1-5H,(H2,12,13,14)/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWPWZYFHBGHBL-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=NC(=O)S2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=NC(=O)S2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation: Primary Synthetic Route
The most widely reported method for synthesizing (Z)-5-(4-fluorobenzylidene)-4-iminothiazolidin-2-one involves a Knoevenagel condensation between 3-substituted-4-iminothiazolidin-2-one derivatives and 4-fluorobenzaldehyde. This approach is characterized by high yields and operational simplicity.
Reaction Conditions and Optimization
In a representative procedure, 3-phenyl-4-iminothiazolidin-2-one (0.005 mol) is refluxed with 4-fluorobenzaldehyde (0.005 mol) in glacial acetic acid (15 mL) using monoaminoethanol as a catalyst. The reaction proceeds for 30 minutes under vigorous stirring, yielding a crystalline product after cooling. Key parameters include:
- Catalyst : Monoaminoethanol (2–3 drops) enhances reaction efficiency by facilitating enolate formation.
- Solvent : Acetic acid acts as both solvent and proton donor, stabilizing intermediates.
- Temperature : Reflux conditions (≈118°C) accelerate imine formation without decomposition.
The product is isolated by filtration, washed with cold water, and recrystallized from acetic acid, achieving a 70% yield.
Thionation-Aminolysis Sequential Strategy
An alternative route involves the conversion of thiazolidine-2,4-dione to 4-thioxo intermediates, followed by aminolysis to introduce the imino group.
Thionation Step
Thiazolidine-2,4-dione is treated with phosphorus pentasulfide (P₂S₅) in anhydrous toluene under reflux to yield 4-thioxo-thiazolidin-2-one. This intermediate exhibits enhanced electrophilicity at C4, facilitating subsequent nucleophilic attack.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Knoevenagel Condensation | 70 | >95% | 30 min | Operational simplicity |
| Thionation-Aminolysis | 65–72 | 92–94% | 2.5 h | Modular N3 substitution |
Notes :
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(4-fluorobenzylidene)-4-iminothiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The fluorobenzylidene group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones, depending on the nucleophile used.
Scientific Research Applications
(Z)-5-(4-fluorobenzylidene)-4-iminothiazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-5-(4-fluorobenzylidene)-4-iminothiazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-(4-chlorobenzylidene)-4-iminothiazolidin-2-one
- (Z)-5-(4-bromobenzylidene)-4-iminothiazolidin-2-one
- (Z)-5-(4-methylbenzylidene)-4-iminothiazolidin-2-one
Uniqueness
(Z)-5-(4-fluorobenzylidene)-4-iminothiazolidin-2-one is unique due to the presence of the fluorine atom in the benzylidene group. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes this compound distinct from its analogs with different substituents.
Biological Activity
(Z)-5-(4-fluorobenzylidene)-4-iminothiazolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anticonvulsant properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound belongs to the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the 4-fluorobenzylidene moiety enhances its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures can inhibit biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against S. aureus, indicating strong antibacterial potential .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Target Organism | MIC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| This compound | S. aureus | 0.5 | 83.3 |
| Related Compound A | P. aeruginosa | 125.4 | 61.34 |
| Related Compound B | E. coli | >200 | - |
Anticancer Activity
Thiazolidinones have also been studied for their anticancer properties. A series of thiazolidinone derivatives were evaluated for antiproliferative activity against various cancer cell lines, including A549 (lung cancer), H460 (non-small cell lung cancer), and HT29 (colon cancer). The most promising derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents like sorafenib .
Case Study: Anticancer Efficacy
In a study involving a derivative similar to this compound, it was found to possess IC50 values of 1.1 µM against A549 cells, showcasing its potential as a potent anticancer agent .
Anticonvulsant Activity
Recent studies have indicated that thiazolidinone derivatives can also exhibit anticonvulsant activity. For example, compounds with specific substitutions at the benzylidene position showed significant reductions in seizure duration and severity in animal models compared to standard treatments like sodium valproate . The presence of the fluorine atom in the benzylidene fragment was found to be crucial for maintaining anticonvulsant efficacy.
Table 2: Anticonvulsant Activity of Thiazolidinone Derivatives
| Compound | Seizure Duration Reduction (min) | Mortality Rate (%) |
|---|---|---|
| This compound | 3.3 | 33.33 |
| Related Compound C | 6.9 | 16.67 |
The biological activity of this compound can be attributed to several mechanisms:
- Biofilm Disruption : The compound inhibits biofilm formation by interfering with bacterial adhesion and polysaccharide production.
- Antiproliferative Effects : It induces apoptosis in cancer cells through modulation of cell signaling pathways.
- Neuroprotective Properties : By stabilizing neuronal membranes and modulating neurotransmitter release, it reduces seizure activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
